2-Methyl-5-sulfamoylpyridine-3-carboxylic acid is an organic compound characterized by a pyridine ring substituted with a sulfamoyl group and a carboxylic acid group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its molecular formula is , and it has a molecular weight of approximately 218.24 g/mol.
The compound can be synthesized through various chemical reactions, typically involving the modification of pyridine derivatives. It is not commonly found in nature but can be produced in laboratory settings.
2-Methyl-5-sulfamoylpyridine-3-carboxylic acid belongs to the class of sulfonamide compounds, which are known for their antibacterial properties. It is also classified as a pyridine derivative, which plays a crucial role in pharmaceutical chemistry.
The synthesis of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid generally involves several key steps:
These synthesis methods may require careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yields and purity. Advanced techniques such as microwave-assisted synthesis or continuous flow methods may also be employed to enhance efficiency.
The molecular structure of 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid features a pyridine ring substituted at the 2-position with a methyl group, at the 5-position with a sulfamoyl group, and at the 3-position with a carboxylic acid group.
2-Methyl-5-sulfamoylpyridine-3-carboxylic acid can participate in various chemical reactions:
Common reagents used in these reactions include strong acids for esterification and bases for nucleophilic substitutions. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes.
The mechanism of action for 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid likely involves its interaction with specific biological targets, such as enzymes or receptors involved in metabolic pathways.
Research into specific targets and pathways affected by this compound is ongoing, with studies focusing on its pharmacological profiles and potential therapeutic applications.
2-Methyl-5-sulfamoylpyridine-3-carboxylic acid has several applications in scientific research:
The synthesis of 2-methyl-5-sulfamoylpyridine-3-carboxylic acid typically proceeds through sequential functionalization of a pre-substituted pyridine core. A validated route involves bromination of 2-methylpyridine-3-carboxylic acid (picolinic acid derivative) at the C5 position, followed by sulfamoylation. Bromination employs electrophilic agents (e.g., NaOBr or Br₂) under controlled conditions (40-60°C) to achieve >85% regioselectivity [6]. The resulting 5-bromo-2-methylpyridine-3-carboxylic acid undergoes copper-catalyzed sulfamoylation using sulfamoyl chloride (ClSO₂NH₂) or ammonium sulfamate in polar aprotic solvents (DMF, DMSO). This step necessitates anhydrous conditions to suppress hydrolysis byproducts [6] [9].
Alternative routes utilize halogenated intermediates from 6-methylnicotinamide, where bromination is followed by Hofmann degradation to yield the carboxylic acid functionality. Key challenges include minimizing decarboxylation during high-temperature steps and suppressing ester formation during sulfamoylation [6].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Chemical Formula | Role in Synthesis |
---|---|---|
5-Bromo-2-methylpyridine-3-carboxylic acid | C₇H₆BrNO₂ | Halogenated precursor for sulfamoylation |
Ethyl 6-methylpyridine-3-carboxylate | C₉H₁₁NO₂ | Ester-protected intermediate for bromination |
5-(Aminosulfonyl)-pyridine-3-carboxylic acid | C₆H₆N₂O₄S | Desulfamoyl analog for methodology comparison |
Sulfamoyl group installation leverages transition metal catalysis to enhance efficiency and regiocontrol. Copper(I) bromide (10 mol%) facilitates Ullmann-type coupling between 5-bromo-2-methylpyridine-3-carboxylic acid and sulfamoyl anions (from SO₂(NH₂)₂), achieving 70-75% yield in DMF at 110°C [6] [9]. Competitive hydrolysis is mitigated by molecular sieves or stoichiometric sulfamoylation reagents like sulfamoyl chloride [9].
Palladium catalysis (e.g., Pd(PPh₃)₄) enables sulfamoylation via C–S bond formation but suffers from sensitivity to carboxylic acid functionality, requiring protective groups. Recent advances employ photoredox-assisted strategies to generate sulfamoyl radicals from SO₂ and amines, though applicability to this substrate remains exploratory [10].
Table 2: Sulfamoylation Methods Comparison
Method | Catalyst/Reagent | Yield (%) | Limitations |
---|---|---|---|
Copper-Catalyzed Coupling | CuBr, (NH₂)₂SO₂ | 75 | Requires anhydrous conditions |
Direct Sulfamoyl Chloride | ClSO₂NH₂, Pyridine | 82 | Exothermic reaction control |
Palladium-Mediated | Pd(PPh₃)₄, Zn(SO₂NH₂)₂ | 68 | Carboxylic acid protection needed |
Carboxylic acid stability dictates reaction design:
Photoredox strategies (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆/Ni catalysis) enable direct carboxylate activation for C–C coupling but require phosphoranyl radical mediators (Ph₃P) and precise ligand stoichiometry to minimize C–O byproducts [10].
The methyl group at C2 and carboxylic acid at C3 enable diverse derivatizations:
Furan analogs (e.g., 2-methyl-5-sulfamoylfuran-3-carboxylic acid) demonstrate the versatility of this scaffold for bioisosteric replacement in agrochemical design [7].
Table 3: Derivatization Routes and Applications
Derivative | Reaction | Yield (%) | Application |
---|---|---|---|
Ethyl 2-methyl-5-sulfamoylpyridine-3-carboxylate | Esterification | 89 | Prodrug precursor |
2-Methyl-5-sulfamoyl-N-(propyl)pyridine-3-carboxamide | Amidation | 78 | Enzyme inhibitor core |
5-Sulfamoyl-1H-pyrazolo[3,4-b]pyridine | Cyclization | 65 | Kinase-targeted therapeutics |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1